Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic hexahydroquinoline derivative characterized by multiple functional groups:
- Position 1: 4-Sulfamoylphenyl group, which introduces sulfonamide functionality (known for enzyme inhibition and solubility modulation).
- Position 2: Amino group, acting as a hydrogen bond donor/acceptor.
- Position 4: 4-Fluorophenyl substituent, contributing to lipophilicity and electronic effects.
- Position 7: 7,7-Dimethyl groups, enhancing steric bulk and ring puckering stability.
- Ethyl ester at position 3, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C26H28FN3O5S |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H28FN3O5S/c1-4-35-25(32)23-21(15-5-7-16(27)8-6-15)22-19(13-26(2,3)14-20(22)31)30(24(23)28)17-9-11-18(12-10-17)36(29,33)34/h5-12,21H,4,13-14,28H2,1-3H3,(H2,29,33,34) |
InChI Key |
HGHPMUVAMDZRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
General Procedure:
-
Reagents and Stoichiometry : Equimolar ratios (1:1:1:1) of the four components are combined in a solvent (e.g., ethanol, water, or solvent-free conditions).
-
Catalyst : Acidic or basic catalysts such as piperidine, acetic acid, or HClO₄-SiO₂ are used to accelerate cyclocondensation.
-
Conditions : Reactions are typically heated under reflux (70–100°C) for 2–6 hours or irradiated via microwave for faster kinetics.
-
Workup : The crude product is filtered, washed with cold water/ethanol, and recrystallized or purified via column chromatography.
Key Data:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 3 | 78 | |
| HClO₄-SiO₂ | Solvent-free | 100 | 2 | 85 | |
| Acetic Acid | Water | 70 | 6 | 68 |
Mechanistic Insights and Intermediate Formation
The reaction proceeds via Knoevenagel condensation between 4-fluorobenzaldehyde and ethyl acetoacetate, forming an α,β-unsaturated ketone. This intermediate undergoes Michael addition with dimedone, followed by cyclization with 4-sulfamoylaniline to yield the hexahydroquinoline core. The sulfamoyl group is introduced directly via the aniline component, avoiding post-synthetic modification.
Green Chemistry Approaches
Recent advancements emphasize eco-friendly protocols:
-
Solvent-Free Synthesis : HClO₄-SiO₂ catalyzes the reaction without solvents, reducing waste and improving atom economy.
-
Aqueous Media : Reactions in water with catalytic acetic acid achieve moderate yields while minimizing environmental impact.
-
Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100 W).
Post-Synthetic Modifications (Less Common)
Alternative routes involve functionalizing preformed hexahydroquinoline cores:
-
Sulfamoylation : Reacting a primary amine-substituted hexahydroquinoline with sulfamoyl chloride. However, this method is less efficient due to side reactions.
-
Esterification : Converting carboxylic acid intermediates to ethyl esters using ethanol/H₂SO₄.
Characterization and Validation
Synthesized compounds are validated via:
-
Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.8–6.2 ppm).
-
Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z = 529.2 for C₂₇H₂₉FN₃O₅S).
-
X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic structure.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s uniqueness lies in its combination of sulfamoyl, amino, and fluorophenyl groups. Below is a comparative analysis with analogs from the literature:
Key Observations:
- Sulfamoyl Group: Unique to the target compound, this group is associated with sulfonamide drugs’ ability to inhibit carbonic anhydrases or dihydrofolate reductases.
- Fluorine vs. Chlorine : The 4-fluorophenyl group (target) offers moderate electronegativity and metabolic stability compared to 4-chlorophenyl (), which may increase toxicity risks.
Physicochemical and Crystallographic Properties
- Ring Puckering: The 7,7-dimethyl groups in the target compound likely stabilize chair-like conformations in the hexahydroquinoline ring, similar to other 7,7-dimethyl analogs (e.g., ). This reduces ring strain and enhances crystallinity .
- Hydrogen Bonding: The amino and sulfamoyl groups enable extensive hydrogen-bond networks, contrasting with hydroxyl or methoxy-substituted analogs (e.g., ). Such networks influence solubility and crystal packing .
- Thermal Stability : Ethyl ester derivatives generally exhibit higher melting points (>150°C) compared to methyl esters due to increased molecular weight and van der Waals interactions (e.g., ).
Biological Activity
Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a novel compound with potential therapeutic applications. The structural complexity of this compound suggests diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of hexahydroquinolines characterized by a fused bicyclic structure. Its molecular formula is , indicating the presence of functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. Below are key findings from various studies:
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's ability to inhibit tumor necrosis factor-alpha (TNFα) and its receptor (TNFR1) interactions. This inhibition is crucial as TNFα plays a significant role in inflammatory responses and has been implicated in various inflammatory diseases.
Table 1: Anti-inflammatory Effects
2. Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against several cancer types.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |
| Caco-2 (Colon) | 18 | Inhibition of cell migration and invasion |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on A549 Cell Line : The compound was tested for its cytotoxic effects, resulting in a significant reduction in cell viability at concentrations above 15 µM. Mechanistic studies indicated that apoptosis was mediated through the activation of caspases and disruption of mitochondrial membrane potential.
- Study on MCF-7 Cell Line : The compound caused cell cycle arrest in the G1 phase, leading to reduced proliferation rates. Further analysis revealed upregulation of p21 and downregulation of cyclin D1.
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Pro-inflammatory Cytokines : By blocking TNFα signaling pathways.
- Induction of Apoptosis : Through mitochondrial dysfunction and activation of apoptotic pathways.
Q & A
Q. Critical reaction parameters :
Basic: Which spectroscopic and crystallographic techniques are prioritized for structural characterization?
Answer:
- NMR spectroscopy :
- 1H/13C NMR : Resolves proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) and confirms regiochemistry .
- 2D NMR (COSY, NOESY) : Maps coupling interactions and spatial proximity of substituents .
- X-ray crystallography :
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .
Q. Table: Key Spectral Signatures
| Technique | Feature | Observed Data (Example) |
|---|---|---|
| 1H NMR | Methyl protons (7,7-dimethyl) | δ 1.35 (s, 6H) |
| 13C NMR | Ketone carbonyl (C5) | δ 195–200 ppm |
| X-ray | Sulfamoyl S-N bond length | ~1.63 Å |
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Discrepancies often arise from variations in assay conditions, impurity profiles, or stereochemical differences. Methodological recommendations include:
- Purity validation : Use HPLC (>95% purity) to exclude byproducts affecting activity .
- Stereochemical analysis : Employ chiral chromatography or X-ray to confirm enantiomeric ratios .
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables .
- Dose-response curves : Compare EC50/IC50 values across models to assess potency consistency .
Example : A study reporting weak antimicrobial activity may have used impure batches, while high-purity samples show efficacy against Gram-positive bacteria .
Advanced: What strategies optimize synthesis when steric hindrance from the sulfamoyl group reduces yields?
Answer:
- Stepwise coupling : Introduce the sulfamoyl group post-cyclization to avoid steric clashes during core formation .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to stabilize transition states in hindered reactions .
Q. Table: Optimization Case Study
| Condition | Yield (Standard) | Yield (Optimized) |
|---|---|---|
| Reflux, 12h | 32% | — |
| Microwave, 2h | — | 58% |
| ZnCl2 catalyst | 45% | 72% |
Basic: How should stability studies under physiological conditions be designed?
Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
- Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux-hours) .
Q. Key metrics :
- Half-life (t½) : Determines shelf-life in biological media.
- Degradation products : Characterized via LC-MS to identify hydrolysis or oxidation byproducts .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., dihydropteroate synthase for sulfamoyl group interactions) .
- MD simulations : Analyze ligand-receptor stability over time (e.g., RMSD <2.0 Å indicates stable binding) .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivatization .
Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
